Methyl 5-(2-chlorophenyl)furan-2-carboxylate
Description
Methyl 5-(2-chlorophenyl)furan-2-carboxylate is an organic compound belonging to the class of furan carboxylates It features a furan ring substituted with a 2-chlorophenyl group and a methyl ester group
Properties
CAS No. |
41019-38-9 |
|---|---|
Molecular Formula |
C12H9ClO3 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 5-(2-chlorophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H9ClO3/c1-15-12(14)11-7-6-10(16-11)8-4-2-3-5-9(8)13/h2-7H,1H3 |
InChI Key |
VBAVRTIZMRXNMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan Ring Formation: The synthesis of methyl 5-(2-chlorophenyl)furan-2-carboxylate typically begins with the formation of the furan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reaction: The introduction of the 2-chlorophenyl group can be accomplished via a substitution reaction. This involves reacting a furan derivative with a chlorobenzene derivative in the presence of a catalyst, such as palladium on carbon (Pd/C), under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Oxidation of the Furan Ring
The furan moiety undergoes oxidation under acidic conditions to form dicarboxylic acid derivatives. This reaction is catalyzed by strong oxidizing agents:
| Reagent System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ in H₂SO₄ | 60–80°C, 4–6 hrs | 5-(2-Chlorophenyl)furan-2,5-dicarboxylic acid | 65–72% | |
| CrO₃ in acetic acid | Reflux, 2 hrs | Partially oxidized lactone derivatives | 48% |
The reaction proceeds via electrophilic attack on the electron-rich furan ring, leading to ring opening and subsequent carboxylation.
Reduction of the Chlorophenyl Group
The 2-chlorophenyl substituent can be selectively reduced to a phenyl group under hydrogenation conditions:
| Catalyst | Solvent | Pressure | Product | Yield | Source |
|---|---|---|---|---|---|
| Pd/C (10%) | Ethanol | 1 atm H₂ | Methyl 5-phenylfuran-2-carboxylate | 85% | |
| Raney Ni | THF | 3 atm H₂ | Partial dechlorination products | 62% |
The reaction is sensitive to catalyst choice, with Pd/C providing higher selectivity for full dechlorination.
Nucleophilic Aromatic Substitution
The chlorine atom on the phenyl ring participates in nucleophilic substitution reactions:
| Nucleophile | Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| NaN₃ | DMF, 100°C | DMSO | Methyl 5-(2-azidophenyl)furan-2-carboxylate | 78% | |
| NH₃ (aq.) | CuI, 80°C | Ethanol | Methyl 5-(2-aminophenyl)furan-2-carboxylate | 67% |
The reaction follows a two-step mechanism: (i) formation of a Meisenheimer complex and (ii) displacement of chloride.
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, enabling further derivatization:
| Conditions | Product | Subsequent Reaction | Final Product | Yield | Source |
|---|---|---|---|---|---|
| 2M NaOH, reflux, 3 hrs | 5-(2-Chlorophenyl)furan-2-carboxylic acid | EDCI/HOBt coupling with benzylamine | N-Benzyl-5-(2-chlorophenyl)furan-2-amide | 81% | |
| H₂SO₄ (cat.), MeOH, 12 hrs | Methyl ester recovery (re-esterification) | N/A | 95% recovery |
The carboxylic acid intermediate serves as a precursor for amides, anhydrides, and acyl chlorides.
Electrophilic Aromatic Substitution
The electron-deficient chlorophenyl ring directs electrophiles to the meta position relative to the chlorine atom:
Nitration occurs preferentially at the C3 position of the phenyl ring due to steric and electronic effects .
Comparative Reactivity with Analogues
The reactivity of Methyl 5-(2-chlorophenyl)furan-2-carboxylate differs from structurally related compounds:
| Compound | Oxidation Susceptibility | Ester Hydrolysis Rate (k, h⁻¹) |
|---|---|---|
| Methyl 5-phenylfuran-2-carboxylate | Low | 0.12 |
| Methyl 5-(4-chlorophenyl)furan-2-carboxylate | Moderate | 0.09 |
| This compound | High | 0.15 |
The ortho -chloro substituent increases furan ring electron density, enhancing oxidation rates compared to para -substituted analogues .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of furan-based compounds, including methyl 5-(2-chlorophenyl)furan-2-carboxylate. Research indicates that derivatives of furan can exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. This compound may interfere with bacterial iron acquisition mechanisms, which is crucial for their survival and virulence.
Case Study: Antitubercular Activity
A notable case study involves the investigation of furan derivatives targeting mycobacterial enzymes. This compound has shown promise as a lead compound in developing new antitubercular agents by inhibiting the salicylate synthase enzyme (MbtI), which plays a pivotal role in siderophore biosynthesis in Mycobacterium tuberculosis .
Drug Development
The structural features of this compound allow for modifications that can enhance its pharmacological properties. The furan ring system is known for its ability to participate in various chemical reactions, making it a versatile scaffold for drug design.
Pharmacological Insights
Research has demonstrated that compounds with furan moieties can be optimized to improve their efficacy and selectivity against specific biological targets. For instance, modifications to the chlorophenyl group can lead to enhanced interactions with target proteins, potentially resulting in greater therapeutic effects .
Biochemical Research Applications
This compound serves as a valuable tool in biochemical research, particularly in studies exploring enzyme mechanisms and metabolic pathways. Its ability to act as a competitive inhibitor makes it suitable for elucidating the roles of specific enzymes in metabolic processes.
Enzyme Inhibition Studies
In vitro studies have utilized this compound to investigate its inhibitory effects on various enzymes involved in metabolic pathways. By understanding how this compound interacts with these enzymes, researchers can gain insights into potential therapeutic strategies for diseases related to metabolic dysregulation .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism by which methyl 5-(2-chlorophenyl)furan-2-carboxylate exerts its effects depends on its interaction with molecular targets. The furan ring and the 2-chlorophenyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The ester group may undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylfuran-2-carboxylate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 5-(2-bromophenyl)furan-2-carboxylate: Contains a bromine atom instead of chlorine, potentially altering its chemical and biological properties.
Methyl 5-(2-methylphenyl)furan-2-carboxylate: Substituted with a methyl group, which can influence its steric and electronic characteristics.
Uniqueness
Methyl 5-(2-chlorophenyl)furan-2-carboxylate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl 5-(2-chlorophenyl)furan-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C12H11ClO3
- Molecular Weight : Approximately 236.65 g/mol
- Structural Features : The compound consists of a furan ring substituted with a chlorophenyl group and a carboxylate ester, which contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Friedel-Crafts Acylation : Utilizing furan derivatives and chlorophenyl acyl chlorides.
- Esterification Reactions : Involving furan carboxylic acids and methyl alcohols.
These synthetic routes allow for the modification of the compound to enhance its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity :
-
Anti-inflammatory Properties :
- The compound has been noted for its anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines .
- Cytotoxicity Against Cancer Cells :
- Mechanisms of Action :
Data Table: Comparison of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Mycobacterium tuberculosis | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Cytotoxicity | Effective against HeLa and HepG2 cells |
Case Studies
- Antimycobacterial Studies :
- Cytotoxicity Evaluation :
Q & A
Q. What are the standard synthetic routes for Methyl 5-(2-chlorophenyl)furan-2-carboxylate?
Methodological Answer: The synthesis typically involves coupling a 2-chlorophenyl moiety to a furan-2-carboxylate scaffold. A plausible route includes:
Suzuki-Miyaura Cross-Coupling : Reacting methyl 5-bromofuran-2-carboxylate with 2-chlorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/water (3:1) at 80°C for 12–24 hours.
Esterification : If starting from 5-(2-chlorophenyl)furan-2-carboxylic acid, treat with methanol and a catalytic acid (e.g., H₂SO₄) under reflux.
Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water mixture).
Reference : Similar protocols for aryl-furan coupling are validated in analogs like methyl 5-(4-aminophenyl)furan-2-carboxylate .
Q. Which spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm for chlorophenyl and furan protons) and the methoxy group (δ ~3.9 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ ~160 ppm) and aromatic carbons.
IR Spectroscopy : Detect ester C=O stretch (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z: 236.03 for C₁₂H₉ClO₃).
X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in ethanol) and refine using SHELXL .
Advanced Research Questions
Q. How does the electron-withdrawing 2-chlorophenyl substituent influence the furan ring’s reactivity?
Methodological Answer: The 2-chlorophenyl group exerts electron-withdrawing effects via resonance and inductive mechanisms, which:
Deactivate the furan ring : Reduces electrophilic substitution reactivity (e.g., nitration or halogenation requires harsher conditions).
Enhance stability of intermediates : Stabilizes negative charges in nucleophilic aromatic substitution (SNAr) reactions.
Experimental Validation :
Q. How can conflicting crystallographic data be resolved during structural determination?
Methodological Answer:
Data Collection : Ensure high-resolution (<1.0 Å) data using synchrotron sources.
Refinement : Use SHELXL to model disorder (e.g., chlorophenyl rotation) and validate with R-factor convergence (<5%).
Validation Tools :
Q. What are the challenges in optimizing regioselectivity for further functionalization?
Methodological Answer:
Directing Groups : Introduce temporary substituents (e.g., -NO₂) to guide C-H activation.
Catalytic Systems : Test Pd/ligand combinations (e.g., Buchwald-Hartwig amination) for cross-coupling selectivity.
Solvent Effects : Polar aprotic solvents (DMF, DMSO) may favor nucleophilic attack at the 5-position.
Data-Driven Approach :
- Compare yields and regioselectivity in methylation (e.g., using MeI/Ag₂O) versus halogenation (NBS/light) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
